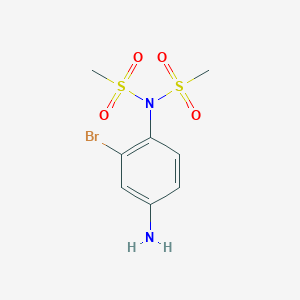

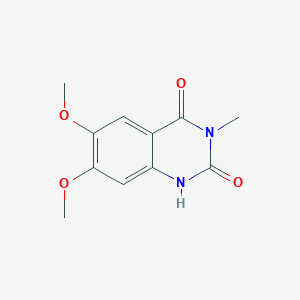

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Overview

Description

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C11H12N2O4 . It is used for pharmaceutical testing .

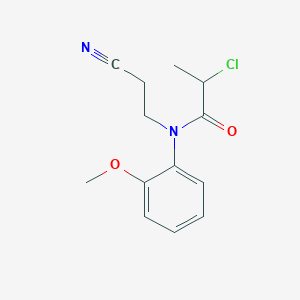

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 236.22 g/mol .Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are crucial in assessing the antioxidant capacity of compounds, including quinazoline derivatives. These methods, based on spectrophotometry, can evaluate the antioxidant potential of complex samples, potentially including derivatives like "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" (Munteanu & Apetrei, 2021).

Antioxidant Applications

The antioxidant ethoxyquin and its analogues, including quinoline derivatives, have demonstrated efficacy in preserving polyunsaturated fatty acids in fish meal, indicating their potential as antioxidants in food and possibly pharmaceutical applications (de Koning, 2002).

Antitumor Antibiotic Interactions

Quinoline derivatives like streptonigrin show antitumor activity through DNA strand scission facilitated by metal ions, suggesting a pathway for "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" in cancer research or treatment (Harding & Long, 1997).

Redox Mediators in Environmental Remediation

The application of redox mediators in conjunction with enzymes for the degradation of organic pollutants indicates a potential role for quinazoline derivatives in environmental science, particularly in enhancing the efficiency of pollutant breakdown in wastewater treatment (Husain & Husain, 2007).

Isoquinoline Derivatives in Therapeutics

The therapeutic potential of tetrahydroisoquinolines, a structurally similar class to quinazolines, in cancer and central nervous system disorders highlights the broad pharmacological relevance of nitrogen-containing heterocycles. This suggests avenues for the application of "6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione" in drug discovery and development (Singh & Shah, 2017).

Safety and Hazards

The safety data sheet for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDZFXRQHXBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)